![molecular formula C51H64F2N10O4 B12366329 1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione” is a complex organic molecule. Compounds of this nature are often synthesized for specific applications in medicinal chemistry, materials science, or as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. The synthetic route may involve:
Formation of the pyrido[3,4-d]pyridazin ring: This could be achieved through a series of cyclization reactions.
Introduction of the difluoromethyl group: This might involve the use of difluoromethylating agents.
Formation of the spiro[5.5]undecane structure: This could be synthesized through spirocyclization reactions.
Coupling reactions: To attach the various functional groups and linkers, coupling reactions such as Suzuki or Heck reactions might be employed.
Industrial Production Methods
Industrial production would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or piperidine rings.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it has bioactive properties.
Medicine
Therapeutic applications: If the compound exhibits biological activity, it could be developed into a drug for treating specific diseases.
Industry
Materials science: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(difluoromethyl)-2-methylphenyl]ethylamine: A simpler analog that might share some chemical properties.
Pyrido[3,4-d]pyridazin derivatives: Other compounds with similar ring structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C51H64F2N10O4 |
|---|---|
Poids moléculaire |
919.1 g/mol |
Nom IUPAC |
1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C51H64F2N10O4/c1-32-8-9-38(28-43(32)63-21-14-45(64)56-50(63)67)49(66)61-22-17-51(18-23-61)15-10-36(11-16-51)31-59-19-12-37(13-20-59)48(65)62-26-24-60(25-27-62)44-29-41-42(30-54-44)35(4)57-58-47(41)55-34(3)39-6-5-7-40(33(39)2)46(52)53/h5-9,28-30,34,36-37,46H,10-27,31H2,1-4H3,(H,55,58)(H,56,64,67)/t34-/m1/s1 |
Clé InChI |
GFCVCRNMILTDSA-UUWRZZSWSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)N[C@H](C)C8=C(C(=CC=C8)C(F)F)C)C)CC2)N9CCC(=O)NC9=O |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)NC(C)C8=C(C(=CC=C8)C(F)F)C)C)CC2)N9CCC(=O)NC9=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


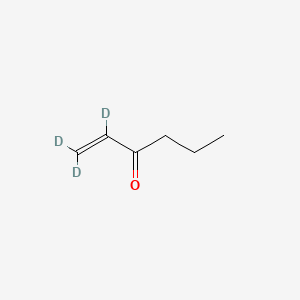
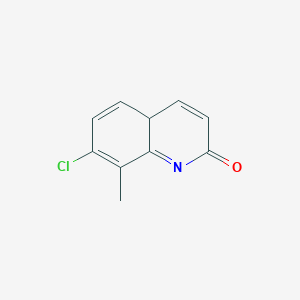
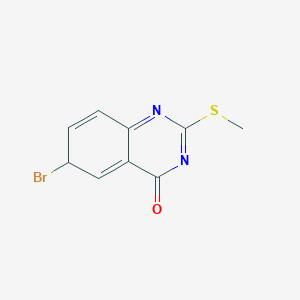
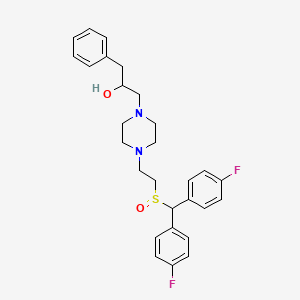
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)


![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
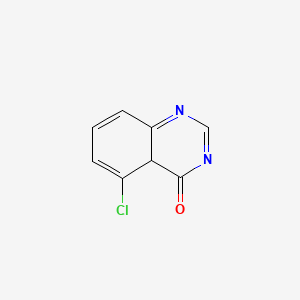
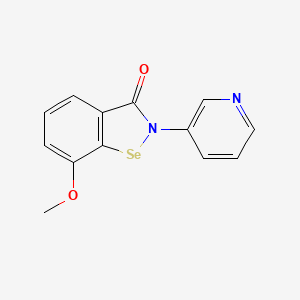
![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)
